molecular formula C12H18N2O B12410768 3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea

3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea

Cat. No.: B12410768
M. Wt: 212.32 g/mol
InChI Key: PUIYMUZLKQOUOZ-WFGJKAKNSA-N
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Description

3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea is a synthetic organic compound characterized by the presence of a deuterated isopropyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea typically involves the following steps:

    Preparation of the Deuterated Isopropyl Group: The deuterated isopropyl group can be synthesized by the deuteration of isopropyl alcohol using deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Formation of the Phenyl Intermediate: The deuterated isopropyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction using an appropriate Lewis acid catalyst like aluminum chloride (AlCl₃).

    Coupling with Dimethylurea: The final step involves the coupling of the phenyl intermediate with dimethylurea under basic conditions, typically using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be formed using reagents like bromine (Br₂) or chlorine (Cl₂).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea has several scientific research applications:

    Chemistry: Used as a model compound in studies of deuterium isotope effects and reaction mechanisms.

    Biology: Investigated for its potential as a deuterated drug candidate with improved metabolic stability and reduced toxicity.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(1,1,1,3,3,3-Hexafluoropropan-2-yl)phenyl]-1,1-dimethylurea: Similar structure but with fluorine atoms instead of deuterium, leading to different chemical properties and reactivity.

    3-[4-(1,1,1-Trifluoropropan-2-yl)phenyl]-1,1-dimethylurea: Contains fewer fluorine atoms, resulting in distinct physical and chemical characteristics.

Uniqueness

3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea is unique due to the presence of deuterium atoms, which can significantly alter its metabolic stability, reaction kinetics, and overall biological activity compared to its non-deuterated or fluorinated analogs.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

212.32 g/mol

IUPAC Name

3-[4-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea

InChI

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i1D3,2D3

InChI Key

PUIYMUZLKQOUOZ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)NC(=O)N(C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C

Origin of Product

United States

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